3-tert-butyl-1-phenyl-1H-pyrazole-4,5-diamine
Description
Properties
IUPAC Name |
5-tert-butyl-2-phenylpyrazole-3,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-13(2,3)11-10(14)12(15)17(16-11)9-7-5-4-6-8-9/h4-8H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKSENKSRWGZIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1N)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Note: Reduction of 4-Nitrosopyrazoles to 4,5-Diaminopyrazoles
Abstract & Strategic Significance
The reduction of 5-amino-4-nitrosopyrazoles to 4,5-diaminopyrazoles is a pivotal transformation in medicinal chemistry. This vicinal diamine scaffold serves as the immediate precursor for pyrazolo[3,4-d]pyrimidines (biosteres of purines), which are foundational to the development of kinase inhibitors (e.g., CDK, Src inhibitors) and treatments for hyperuricemia (e.g., Allopurinol analogs).
While the reaction appears straightforward, the high electron density of the 4,5-diamino system renders it exceptionally prone to oxidative degradation . The free base rapidly auto-oxidizes in air, turning from pale yellow to deep purple or black. Consequently, successful execution requires strict control over reaction conditions and immediate stabilization of the product, typically as a mineral acid salt.
This guide details two validated protocols: Sodium Dithionite Reduction (for bench-scale/accessible synthesis) and Catalytic Hydrogenation (for clean, large-scale production), along with critical handling strategies to prevent product degradation.
Reaction Mechanism & Pathway
The reduction proceeds via the stepwise addition of electrons and protons. The nitroso group (-NO) is first reduced to the hydroxylamine intermediate (-NHOH) before the final cleavage of the N-O bond yields the primary amine (-NH2).
Figure 1: Mechanistic Pathway
Caption: Stepwise reduction of the nitroso group. Note that the intermediate hydroxylamine is rarely isolated. Immediate acidification is required to stabilize the final diamine.
Method Selection Guide
| Feature | Method A: Sodium Dithionite ( | Method B: Catalytic Hydrogenation ( |
| Scale | Gram to Multi-gram | Multi-gram to Kilo |
| Equipment | Standard Glassware (Round Bottom Flask) | Parr Shaker / Autoclave |
| Solvent | Water, Aqueous Ethanol, or DMF | Methanol, Ethanol, EtOAc |
| Purity Profile | Good (requires removal of sulfur salts) | Excellent (filtration removes catalyst) |
| Key Risk | Thermal decomposition of dithionite ( | Pyrophoric catalyst; |
| Visual Cue | Color change: Green |
Protocol A: Sodium Dithionite Reduction
Best for: Labs lacking high-pressure equipment; substrates sensitive to metal catalysts. Principle: Sodium dithionite acts as a soluble electron donor in alkaline or neutral media.
Materials
-
Substrate: 5-Amino-4-nitrosopyrazole derivative (1.0 eq)
-
Reagent: Sodium Dithionite (
, technical grade >85%) (3.0 - 4.0 eq) -
Solvent: 50% Aqueous Ethanol or Water (degassed)
-
Stabilizer: Sulfuric acid (
) or HCl for workup.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a reflux condenser and nitrogen inlet, suspend the 5-amino-4-nitrosopyrazole (typically a deeply colored green or blue solid) in 50% aqueous ethanol.
-
Expert Tip: Degas the solvent by bubbling nitrogen for 15 minutes prior to addition. Oxygen competes with the reduction and degrades the product.
-
-
Reagent Addition: Heat the suspension to 40–50°C . Add solid Sodium Dithionite portion-wise over 20 minutes.
-
Observation: The reaction is exothermic.[1] A transient orange color often appears (hydroxylamine intermediate) before fading to pale yellow.
-
-
Reaction: Reflux gently for 30–60 minutes.
-
Endpoint: The deep green/blue color of the nitroso starting material must disappear completely. The solution should be pale yellow or colorless.
-
-
Filtration (Hot): If insoluble impurities remain, filter the hot solution through a Celite pad under an inert atmosphere.
-
Isolation (Critical):
-
Option 1 (Immediate Use): Use the solution directly for the next step (e.g., condensation with formamide).
-
Option 2 (Salt Formation): Cool the filtrate to 0°C. Slowly add concentrated
or HCl. The 4,5-diaminopyrazole sulfate/hydrochloride will precipitate as a stable off-white or pale pink solid. Filter and wash with cold ethanol.
-
Protocol B: Catalytic Hydrogenation
Best for: Cleanest impurity profile; scale-up; strictly anhydrous conditions.
Materials
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (to minimize pyrophoric risk). Load: 10 wt% relative to substrate.
-
Hydrogen Source:
gas (Balloon for small scale; 30–50 psi for Parr shaker). -
Solvent: Methanol (anhydrous).
Step-by-Step Procedure
-
Safety Check: Ensure all ignition sources are removed. Purge the vessel with nitrogen.[2]
-
Loading: To a hydrogenation bottle/vessel, add the 5-amino-4-nitrosopyrazole and Methanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst.
-
Safety: Do not add dry catalyst to flammable solvent in air. Wet the catalyst with a small amount of water or add under a nitrogen blanket.
-
-
Hydrogenation:
-
Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.
-
Pressurize to 30–40 psi (2–3 bar) and shake/stir at room temperature.
-
Time: Reaction is typically fast (1–4 hours).
-
-
Monitoring: Monitor
uptake. When uptake ceases, check TLC (Warning: Product streaks on silica; use amine-treated plates or just monitor disappearance of the colored starting material). -
Workup:
-
Filter the mixture through Celite to remove Pd/C. Keep the filter cake wet (dry Pd/C saturated with hydrogen is spontaneously flammable).
-
Acidify immediately with methanolic HCl to precipitate the salt, or concentrate under reduced pressure only if using immediately.
-
Troubleshooting & Optimization (The "Purple" Problem)
The most common failure mode is the oxidative dimerization of the product to form azobenzene-like impurities, indicated by a rapid color change to purple or black upon exposure to air.
Figure 2: Troubleshooting Logic
Caption: Decision tree for diagnosing oxidative instability during isolation.
Quantitative Comparison of Methods
| Metric | Dithionite Method | Hydrogenation Method |
| Typical Yield | 60 – 75% | 85 – 95% |
| Reaction Time | 1 – 2 Hours | 2 – 6 Hours |
| Product Color | Often pale pink (trace oxidation) | Off-white / Colorless |
| Cost Efficiency | High (Cheap reagents) | Moderate (Pd catalyst cost) |
References
-
Taylor, E. C., & Patel, H. H. (1992). Synthesis of pyrazolo[3,4-d]pyrimidines. Tetrahedron, 48(37), 8089-8100.
-
Scientific Committee on Consumer Safety (SCCS). (2012).[3] Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. European Commission.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for dithionite reductions).
-
Deng, H., et al. (1996). Process for the synthesis of 4,5-diaminopyrazole derivatives. U.S. Patent 5,663,366.[4]
- Baraldi, P. G., et al. (2004). Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidines. Chemical Reviews. (Contextual reference for the utility of the diamine scaffold).
Sources
Troubleshooting & Optimization
Technical Support Center: Handling Air-Sensitive 4,5-Diaminopyrazole Intermediates
Introduction: The Challenge of 4,5-Diaminopyrazoles
4,5-Diaminopyrazoles are valuable building blocks in medicinal chemistry and materials science, notably serving as precursors for a wide range of fused heterocyclic compounds like pyrazolo[3,4-d]pyrimidines, which are analogues of purines.[1] However, their utility is matched by a significant handling challenge: the electron-rich nature of the vicinal diamine system makes these compounds highly susceptible to atmospheric oxidation.[2] Exposure to oxygen, even in trace amounts, can lead to the formation of colored impurities, product degradation, and significantly reduced reaction yields.[3]
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and implementing best practices when working with these sensitive intermediates. By understanding the principles behind air-free techniques, you can ensure the integrity of your materials and the success of your experiments.
Core Principles: Establishing an Inert Atmosphere
The cornerstone of successfully handling 4,5-diaminopyrazoles is the rigorous exclusion of oxygen and moisture.[4][5] This is achieved by creating and maintaining an inert atmosphere, typically using high-purity (99.998%+) argon or nitrogen gas. The two most common laboratory setups for this are the glovebox and the Schlenk line.
-
Gloveboxes: These are sealed enclosures that provide a continuously circulated and purified inert atmosphere.[6] They are the gold standard for handling highly sensitive or pyrophoric reagents and for performing complex manipulations that would be difficult on a Schlenk line.[6]
-
Schlenk Lines: A Schlenk line is a dual-manifold system that allows a chemist to alternate between applying a vacuum to a flask (to remove air) and backfilling it with an inert gas.[4] This technique is ideal for most standard reactions, solvent transfers, and filtrations.[6] The process of removing air by alternating vacuum and inert gas is often called "purge-and-refill" or "cycling," and a minimum of three cycles is recommended to ensure a truly inert environment.[4]
Frequently Asked Questions (FAQs)
Q1: My solid 4,5-diaminopyrazole, which was initially off-white, has turned tan/brown upon storage. Is it still usable?
A1: This discoloration indicates that some surface oxidation has occurred. While the bulk of the material may still be viable, the purity is compromised. For high-stakes reactions (e.g., late-stage synthesis), using a fresh or purified batch is strongly recommended. For early-stage or exploratory work, you may be able to proceed, but be aware that yields may be lower and purification more challenging due to colored impurities.[3] Always store these intermediates in a tightly sealed container, preferably inside a glovebox or a desiccator filled with an inert gas.[7]
Q2: What are the best solvents for reactions with 4,5-diaminopyrazoles?
A2: Aprotic polar solvents are generally good choices, with tetrahydrofuran (THF), 1,4-dioxane, N,N-dimethylformamide (DMF), and acetonitrile (MeCN) being commonly used.[8][9] The most critical factor is not the choice of solvent itself, but ensuring it is anhydrous and thoroughly degassed before use.[5][10]
Q3: How do I properly degas my solvent?
A3: Dissolved oxygen is a primary culprit in the decomposition of air-sensitive reagents. There are three common methods for degassing, with varying levels of effectiveness:[11][12][13]
-
Freeze-Pump-Thaw: This is the most rigorous method. The solvent is frozen (typically with liquid nitrogen), a high vacuum is applied to remove gases from the headspace, and the flask is sealed and allowed to thaw. This process is repeated at least three times.[11][14]
-
Sparging (Gas Bubbling): An inert gas is bubbled directly through the solvent for an extended period (e.g., 30-60 minutes) to displace dissolved oxygen.[13][15] This is a simpler but less effective method than freeze-pump-thaw.[11]
-
Sonication under Vacuum: The solvent is sonicated while under a light vacuum. The ultrasonic waves help dissolved gases to form bubbles, which are then removed by the vacuum. This is often repeated in cycles of vacuum and inert gas backfill.[11]
Q4: Can I set up a reaction using a balloon filled with nitrogen or argon?
A4: Yes, for many less-sensitive applications or quick reactions, a balloon provides a sufficient static pressure of inert gas to prevent air from entering the flask.[10] However, this method is less robust than a Schlenk line. It is crucial to first flush the flask thoroughly with the inert gas before sealing it with the balloon.[10] This technique is not recommended for reactions running for extended periods or those involving highly vigorous refluxing.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you diagnose and solve issues in real-time.
Issue 1: My reaction mixture turns dark brown or black immediately after adding the diaminopyrazole.
-
Symptom: A rapid, dramatic color change upon addition of the reagent.
-
Primary Cause: Catastrophic oxidation. This indicates a severe failure in your air-free technique. The electron-rich diamine is being rapidly oxidized by excess oxygen present in the flask.[3]
-
Solutions & Troubleshooting Steps:
-
Evaluate Solvent Degassing: Did you use a freshly degassed solvent? HPLC-grade solvent straight from the bottle is saturated with air and is unsuitable.[13] Ensure your chosen degassing method was performed correctly and recently.[11]
-
Check Glassware Preparation: All glassware must be rigorously dried to remove adsorbed moisture, which can inhibit reactions and contain dissolved air. Oven-drying (>125 °C overnight) or flame-drying under vacuum are standard procedures.[16][17]
-
Review Inert Gas Purge: Did you perform at least three vacuum/backfill cycles on the reaction flask before adding solvent?[4] A simple flush is often insufficient to remove all residual and adsorbed oxygen.
-
Reagent Addition Technique: Was the solid diaminopyrazole added under a positive flow of inert gas (a "counterflow" addition)?[4] If adding a solution, was a gas-tight syringe properly flushed with inert gas before use?[16]
-
Issue 2: The reaction is sluggish, and my yield is very low, with starting material still present.
-
Symptom: TLC or LC-MS analysis shows poor conversion even after extended reaction times.
-
Potential Causes & Solutions:
-
Sub-stoichiometric Oxygen Contamination: A low-level oxygen leak may not cause dramatic color change but can be sufficient to consume a portion of your starting material or catalyst through slow oxidation, effectively halting the reaction. Re-verify the integrity of all septa and joints.
-
Inadequate Activation/Coupling: If performing a reaction like an amide coupling, the electron-rich nature of the diaminopyrazole can sometimes lead to side reactions.[8] Consider if your coupling reagent is appropriate or if additives are needed to enhance the reaction rate.[8]
-
Solubility Issues: Ensure your diaminopyrazole intermediate is fully dissolved at the reaction temperature. Poor solubility can dramatically slow down a reaction. If necessary, consider a different solvent system or gentle heating, provided the compound is stable at that temperature.[8]
-
Concentration: Very dilute reaction conditions can sometimes lead to slow reaction rates. A concentration of 0.1-0.5 M is a common starting point for many reactions.[8]
-
Issue 3: Purification is difficult due to persistent colored impurities or streaking on the silica gel column.
-
Symptom: The desired product is difficult to isolate from dark, polar, or polymeric byproducts.
-
Primary Cause: Formation of oxidation byproducts during the reaction or workup.
-
Solutions & Mitigation Strategies:
-
Inert Workup: If the product is also potentially air-sensitive, consider performing the workup and filtration under inert conditions. This can be achieved using Schlenk filtration techniques or by working in a glovebox.[18]
-
Charcoal Treatment: Before chromatography, dissolving the crude product in a suitable solvent and stirring briefly with activated charcoal can help adsorb highly colored, polar impurities.[3] The charcoal is then removed by filtering through a pad of celite.
-
Modified Chromatography: If byproducts are streaking, try pre-treating your silica gel with a small amount of a basic modifier like triethylamine or ammonia in the eluent. This can help prevent the acidic silica surface from interacting strongly with your basic amine products.
-
Prophylactic Measures: The best solution is prevention. Improving the air-free technique during the reaction itself is the most effective way to avoid the formation of these troublesome impurities in the first place.
-
Experimental Protocols & Data
Protocol 1: Standard Setup for an Air-Sensitive Reaction on a Schlenk Line
-
Glassware Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar at >125 °C overnight.[17]
-
Assembly: While still hot, assemble the flask with a condenser (if refluxing) and cap all openings with rubber septa. Secure all joints with clips.[17]
-
Inerting the Flask: Connect the flask to the Schlenk line via a needle through one of the septa. Carefully perform a minimum of three vacuum/backfill cycles to remove all air from the vessel.[4] Leave the flask under a positive pressure of inert gas (indicated by bubbling through the oil bubbler on the line).
-
Solvent Addition: Add freshly degassed, anhydrous solvent via a gas-tight syringe.[16]
-
Reagent Addition (Solids): If the diaminopyrazole is a stable solid, it can be added to the flask before step 2. If it is highly sensitive, it should be weighed out in a glovebox and added to the inerted flask under a strong counterflow of inert gas.
-
Reagent Addition (Liquids/Solutions): Use a clean, dry, and inert-gas-flushed syringe to transfer the reagent. Insert the needle through the septum and into the reaction solution.[5]
Table 1: Troubleshooting Summary
| Symptom | Probable Cause | Key Corrective Actions |
| Rapid Darkening | Gross O₂ Exposure | Re-evaluate entire inert atmosphere setup: check solvent degassing, glassware drying, and vacuum/backfill cycles.[4][16] |
| Low Conversion | Minor O₂ Leak / Poor Solubility | Check for leaks in septa/joints. Ensure complete dissolution of starting materials.[8] |
| Colored Product | Oxidation During Reaction/Workup | Improve inert reaction conditions. Consider charcoal treatment or inert filtration during workup.[3][18] |
| Streaky Column | Polar Oxidation Byproducts | Pre-treat silica with a basic modifier (e.g., Et₃N in eluent). |
Visual Workflows
Diagram 1: Decision Workflow for Handling Diaminopyrazoles
This diagram outlines the critical decision points from receiving the compound to initiating a reaction.
Caption: Decision tree for handling and reaction setup.
Diagram 2: Troubleshooting Workflow for Failed Reactions
This flowchart helps diagnose the root cause of a failed or low-yielding reaction.
Caption: Troubleshooting flowchart for failed reactions.
References
-
How To: Degas Solvents. University of Rochester, Department of Chemistry. [Link]
-
Degassing Solvents. Berry Group, University of Wisconsin. [Link]
-
Degassing solvents. University of York, Department of Chemistry. [Link]
-
Degassing solvent on the Schlenk line. McIndoe Group (YouTube). [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. National Center for Biotechnology Information (PMC). [Link]
-
Freeze-Pump-Thaw. The Schlenk Line Survival Guide. [Link]
-
Suggested Reaction Setups. Cooperative Organic Chemistry Student Laboratory Manual. [Link]
-
"Large" Scale Air-free Filtration Tips? Reddit r/Chempros. [Link]
-
Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
-
Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. [Link]
-
Air-free technique. Wikipedia. [Link]
-
MSDS of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate. Capot Chemical. [Link]
-
Handling air-sensitive reagents AL-134. Massachusetts Institute of Technology (MIT). [Link]
-
A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium... Science Publishing Group. [Link]
-
Final Report of the Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Royal Society of Chemistry. [Link]
-
Preparation of 1,4-Diamines by Enantio- and Diastereoselective Cu–Josiphos–Catalyzed Reductive Couplings... National Center for Biotechnology Information (PMC). [Link]
-
Investigation into the Use of 1,2-Diamines in Fused Heterocycle Synthesis. University College London. [Link]
-
Synthesis, Chemistry and Utilities of Diaminoazoles with Special Reference to 3,5-diaminopyrazoles. ResearchGate. [Link]
-
Cyclisation of 4,5-Diamino Pyrazole Derivatives and Their Antibacterial Activities. (PDF) [Link]
-
Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics (Meeting Transcript). Cosmetic Ingredient Review. [Link]
-
Methods for direct alkene diamination, new & old. National Center for Biotechnology Information (PMC). [Link]
-
Chiral Brønsted Acid-Catalyzed Enantioselective Multicomponent Mannich Reaction... ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Study of the Kinetic and Mechanism of Oxidation of Pyrazole Derivative by Permanganate Ion in Neutral Medium and the Effect of Metal Ion Catalysts, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 6. ossila.com [ossila.com]
- 7. aksci.com [aksci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. How To [chem.rochester.edu]
- 12. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 13. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. web.mit.edu [web.mit.edu]
- 18. reddit.com [reddit.com]
Technical Support Center: In Situ Generation of 3-tert-butyl-1-phenyl-1H-pyrazole-4,5-diamine
Welcome to the technical support center for the synthesis of 3-tert-butyl-1-phenyl-1H-pyrazole-4,5-diamine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its multi-step, in situ generation. Our focus is on providing practical, experience-driven insights to enhance the success of your synthetic endeavors.
Introduction to the Synthesis
The in situ generation of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective strategy involves the initial construction of a suitably functionalized pyrazole core, followed by the sequential introduction and conversion of functional groups to yield the desired 4,5-diamine.
A representative synthetic approach, which will form the basis of this guide, begins with the cyclocondensation of a β-keto nitrile with phenylhydrazine to form a 5-aminopyrazole-4-carbonitrile intermediate. This intermediate is then subjected to reduction to furnish the target diamine. This approach is often favored due to the relative availability of the starting materials and the robustness of the chemical transformations.
Experimental Workflow Overview
To provide context for the troubleshooting and FAQ sections, a general experimental workflow is outlined below.
Technical Support Center: Optimizing the Reduction of 4-Nitrosopyrazole with Tin(II) Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the reduction of 4-nitrosopyrazole to 4-aminopyrazole using tin(II) chloride (SnCl₂). This resource is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting guidance and answers to frequently encountered challenges. 4-Aminopyrazoles are crucial building blocks in the synthesis of a wide range of pharmaceutically active compounds, and mastering their synthesis is a key step in many drug discovery programs[1][2][3]. The reduction of a 4-nitroso or 4-nitro precursor is a common synthetic route[1][4].
While the SnCl₂ reduction is a classic and powerful transformation, achieving high, consistent yields can be challenging. This guide moves beyond a simple protocol to explain the causality behind experimental choices, empowering you to diagnose and solve problems effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the reaction's principles and design.
Q1: Why is SnCl₂ a preferred reagent for reducing the 4-nitroso group on a pyrazole ring?
A1: The preference for tin(II) chloride stems from its excellent chemoselectivity . It is a mild reducing agent that readily reduces nitro and nitroso groups while leaving many other sensitive functional groups unaffected. This is particularly valuable in complex molecule synthesis.
-
High Selectivity: SnCl₂ reductions, especially when performed in non-acidic media like ethanol or ethyl acetate, are known to preserve groups such as aldehydes, ketones, esters, and nitriles that could be reduced by more powerful reagents like catalytic hydrogenation (e.g., H₂/Pd/C)[5][6].
-
Operational Simplicity: The reaction can often be run at room temperature or with gentle heating and does not require specialized high-pressure equipment needed for some hydrogenations.
Q2: What is the underlying mechanism and the correct stoichiometry for this reduction?
A2: The reduction is a redox reaction where Sn(II) is oxidized to Sn(IV) by donating electrons to the nitroso group. In an acidic medium (typically HCl), the overall transformation for a nitroso group is:
R-NO + 2 SnCl₂ + 4 HCl → R-NH₂ + 2 SnCl₄ + H₂O
From this, for every mole of your 4-nitrosopyrazole, you theoretically need two moles of SnCl₂. However, in practice, a significant excess of the reducing agent is used to drive the reaction to completion and account for any potential oxidation of Sn(II) by atmospheric oxygen. A 3 to 5-fold molar excess of SnCl₂·2H₂O is common practice[5].
Q3: What are the most critical factors that influence the final isolated yield?
A3: The final yield is a function of both reaction completion and efficient product isolation. The key factors are:
-
Stoichiometry of SnCl₂: Using an insufficient amount will lead to an incomplete reaction.
-
Reaction Temperature & Time: While often exothermic, some substrates may require gentle heating to achieve a reasonable reaction rate[7]. Monitoring by TLC is crucial to determine the endpoint.
-
Solvent Choice: Protic solvents like ethanol or methanol are most common. For substrates with poor solubility, a co-solvent like ethyl acetate or THF might be necessary[6][8][9].
-
Workup Procedure: This is arguably the most critical and problematic step. Inefficient workup can lead to significant product loss through emulsion formation, adsorption onto precipitated tin salts, or poor extraction[10].
Section 2: Troubleshooting Guide for Low Yield
This guide addresses specific experimental problems in a question-and-answer format.
Problem: The reaction is incomplete or proceeds very slowly, even with excess SnCl₂.
Possible Cause 1: Poor Reagent Quality
-
Analysis: Tin(II) chloride is susceptible to air oxidation to the inactive Sn(IV) form. Old or improperly stored reagent may have reduced potency.
-
Solution: Use a freshly opened bottle of SnCl₂·2H₂O or test the reagent on a simple, reliable substrate.
Possible Cause 2: Low Substrate Solubility
-
Analysis: If your substituted 4-nitrosopyrazole is not fully dissolved, the reaction becomes a heterogeneous mixture, slowing the rate considerably. This is common for large, hydrophobic molecules[9].
-
Solution:
-
Increase the solvent volume.
-
Add a co-solvent (e.g., THF) to improve solubility.
-
Gently heat the reaction mixture (e.g., 40-60 °C) and monitor carefully by TLC.
-
Possible Cause 3: Insufficient Acid
-
Analysis: In many protocols, the reduction is accelerated under acidic conditions provided by HCl. The dihydrate form (SnCl₂·2H₂O) is often used in neutral solvents like ethanol, but for stubborn reductions, acid is key.
-
Solution: Add concentrated HCl to the reaction mixture. A common method involves dissolving the SnCl₂ in HCl before adding it to a solution of the substrate[11].
Problem: TLC analysis shows complete consumption of starting material, but the isolated yield is very low.
This almost always points to issues during the workup and extraction phase.
Possible Cause 1: Product is Trapped in Tin Salt Precipitate
-
Analysis: The most common failure mode is the workup. When the acidic reaction mixture is neutralized, tin hydroxides (Sn(OH)₂ and Sn(OH)₄) precipitate as a dense, often gelatinous, solid[7][10]. The polar amine product can adsorb strongly to this solid, preventing its extraction into the organic phase.
-
Solution A (High pH Redissolution):
-
After the reaction, cool the mixture and pour it into a large volume of ice water.
-
Add a concentrated NaOH or KOH solution (e.g., 10-20% w/v) with vigorous stirring. Your goal is to reach a very high pH (>12)[10]. At this pH, the amphoteric tin hydroxides redissolve to form soluble stannates (e.g., [Sn(OH)₆]²⁻), resulting in a clear or much more manageable biphasic mixture for extraction. Caution: This is highly exothermic and must be done with cooling.
-
-
Solution B (Filtration Aid):
-
Quench the reaction by pouring it into ice water.
-
Add a filtration aid like Celite® to the mixture.
-
Carefully neutralize with a milder base like saturated sodium bicarbonate (NaHCO₃) or dilute ammonia until the pH is ~8[10].
-
Filter the entire slurry through a thick pad of Celite®. Wash the filter cake extensively with your extraction solvent (e.g., ethyl acetate, DCM). This physically separates the product from the bulk of the tin salts.
-
Possible Cause 2: Formation of Intractable Emulsions
-
Analysis: The fine particulate tin salts can stabilize emulsions between the aqueous and organic layers, making separation impossible.
-
Solution:
-
Follow the high pH workup (Solution A) to dissolve the solids causing the emulsion.
-
If an emulsion persists, add a small amount of brine (saturated NaCl solution) and allow the mixture to stand.
-
If necessary, filter the entire mixture through Celite® as described in Solution B.
-
Problem: The mass spectrum or NMR shows unexpected side products.
Possible Cause: Solvent Participation or Halogenation
-
Analysis: Under the acidic and reductive conditions, unexpected side reactions can occur, particularly with activated pyrazole rings. Researchers have reported that using SnCl₂ in alcoholic solvents can lead to the formation of alkoxy-substituted byproducts. Similarly, the high concentration of chloride ions can result in chlorination of the heterocyclic ring[12][13].
-
Solution:
Section 3: Data & Visualization
Table 1: Key Experimental Parameters and Recommendations
| Parameter | Standard Condition | Optimization Strategy | Rationale & Causality |
| SnCl₂·2H₂O Equiv. | 3.0 - 5.0 | Increase to 5-10 equiv. for slow reactions. | Drives the reaction equilibrium towards the product; compensates for any reagent oxidation. |
| Solvent | Ethanol | Use Ethyl Acetate, THF, or a co-solvent mixture. | Improves solubility of non-polar substrates and prevents side reactions like ether formation[6][9]. |
| Acid | None (with dihydrate) | Add 4-6 equivalents of conc. HCl. | The reduction is often faster in acidic media, which helps protonate the nitroso group, making it a better electron acceptor[14]. |
| Temperature | Room Temperature | Heat to 40-60 °C. | Increases reaction rate for sterically hindered or electronically deactivated substrates. |
| Workup pH | Neutralize to pH 7-8 | Adjust to pH > 12 with conc. NaOH/KOH. | Avoids precipitation of tin hydroxides by forming soluble stannates, simplifying extraction[10]. |
Diagrams: Workflow and Logic
Below are diagrams created using DOT language to visualize the experimental and troubleshooting workflows.
Caption: A streamlined workflow for the SnCl₂ reduction emphasizing the critical high-pH workup step.
Caption: A troubleshooting decision tree for diagnosing and solving low-yield issues in the reduction.
Section 4: Optimized Experimental Protocol
This protocol incorporates best practices for maximizing yield and simplifying the workup.
Materials:
-
4-Nitrosopyrazole derivative (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)
-
Ethanol (or Ethyl Acetate)
-
Deionized Water & Ice
-
10 M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate (for extraction)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite® 545 (optional, for alternative workup)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-nitrosopyrazole (1.0 equiv) in ethanol (approx. 0.1–0.2 M concentration). Add SnCl₂·2H₂O (5.0 equiv) to the solution in one portion.
-
Reaction: Stir the mixture vigorously at room temperature. A mild exotherm may be observed. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate system) until the starting material spot is completely consumed. If the reaction is slow, heat the mixture to 40-50 °C.
-
Quenching (Critical Step): In a separate large beaker, prepare a mixture of crushed ice and water. Once the reaction is complete, slowly pour the reaction mixture into the ice water with vigorous stirring.
-
Workup (High pH Method): Place the beaker in an ice bath to manage the exotherm. Slowly add 10 M NaOH solution dropwise with continuous, vigorous stirring. Continue adding base until all the precipitated white tin salts have redissolved and the aqueous layer becomes clear or only slightly hazy. The final pH should be >12.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of ethanol used).
-
Isolation and Purification: Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-aminopyrazole.
-
Purification: The crude product can be purified by standard methods such as flash column chromatography on silica gel or recrystallization, if necessary.
References
-
: Provides examples of the synthesis of 4-aminopyrazole compounds as intermediates for LRRK2 inhibitors.
-
: Discusses the chemoselectivity of Sn/HCl and SnCl₂/HCl reduction systems for various functional groups.
-
: Compares iron and stannous chloride for nitro reduction and describes workup procedures.
-
: Details the use of SnCl₂·2H₂O for selective nitro group reduction and provides a general protocol and troubleshooting tips.
-
: User forum discussing practical aspects of SnCl₂ reductions, including exothermicity and workup challenges with tin salt precipitation.
-
: Illustrates potential side reactions (ethoxylation, chlorination) during the reduction of a related heterocyclic system in alcohol.
-
: A discussion forum where chemists share practical advice on dissolving precipitated tin salts during workup, recommending a very high pH.
-
: A review covering the synthesis of aminopyrazoles, including the reduction of 4-nitroso and 4-nitro precursors.
-
: Highlights the effectiveness of SnCl₂ in non-acidic and non-aqueous media like ethanol and ethyl acetate for selective reductions.
-
: Describes the synthesis of 4-aminopyrazoles via reduction of 4-nitropyrazole precursors.
-
: A review on the synthesis and reactivity of various aminopyrazoles.
-
: Abstract detailing the study of side reactions during SnCl₂ reduction in alcoholic solvents.
-
: Discusses the synthesis and biological importance of aminopyrazole derivatives.
-
: Mentions the use of SnCl₂ in concentrated HCl for the reduction of a 4-nitro group on a pyrazole ring.
-
: Provides a general overview of the SnCl₂/HCl reduction mechanism.
-
: Notes that reduction of 4-nitropyrazoles is a general method for preparing 4-aminopyrazoles.
-
: Discusses the biological significance of various 4-aminopyrazole derivatives.
-
: A discussion among chemists about troubleshooting difficult nitro reductions, including solubility issues with large molecules.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 7. SnCl2 as a reducing agent , Hive Chemistry Discourse [chemistry.mdma.ch]
- 8. scispace.com [scispace.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. vaia.com [vaia.com]
Technical Support Center: 3-tert-butyl-1-phenyl-1H-pyrazole-4,5-diamine
CAS: 110468-98-3 | Technical Guide & Troubleshooting[1]
Status: Senior Application Scientist Verified Last Updated: February 2026[1]
Core Storage & Handling Directives
The compound 3-tert-butyl-1-phenyl-1H-pyrazole-4,5-diamine is a highly reactive electron-rich nucleophile.[1] It serves as a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines (e.g., Indiplon, kinase inhibitors).
Critical Warning: As an ortho-diamine, this compound is significantly prone to oxidative degradation and photolysis.[1] It behaves similarly to phenylenediamines, rapidly forming dark-colored quinone-imine type species upon exposure to air.[1]
The "Gold Standard" Storage Matrix
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Recommended) | Minimizes thermal energy available for auto-oxidation and dimerization.[1] |
| Atmosphere | Inert Gas (Argon/N₂) | CRITICAL. The C4/C5 amino groups are susceptible to radical cation formation by atmospheric oxygen.[1] |
| Container | Amber Glass / Foil | Prevents photo-oxidation.[1] UV light accelerates the degradation of the electron-rich pyrazole ring.[1] |
| State | Solid / Powder | Solution stability is poor (<24 hours).[1] Store only as a dry solid. |
| Desiccation | Required | Hygroscopic nature can accelerate hydrolysis or aggregation.[1] Store over desiccant. |
Troubleshooting & FAQs
This section addresses real-world scenarios reported by medicinal chemistry teams scaling up pyrazole syntheses.
Issue 1: "My compound turned from off-white to dark brown/black."
Q: Is the compound ruined? Can I still use it for the cyclization step?
A:
-
Diagnosis: This is classic oxidative degradation.[1] The ortho-diamine motif oxidizes to form highly colored impurities (likely azo-dimers or quinoid species) even at trace levels (<1%).[1]
-
Assessment:
-
Action:
-
If Purity >90%: You can proceed with the cyclization (e.g., with a 1,3-dicarbonyl), but add a reducing agent (like Sodium Metabisulfite) or ensure strict inert atmosphere during the reaction.
-
If Purity <90%: You must re-purify.[1] The impurities act as radical initiators and will lower the yield of the next step.
-
Issue 2: "The solubility seems inconsistent."
Q: Sometimes it dissolves in Ethanol, sometimes it requires heating.[1] Why?
A:
-
Cause 1 (Salt Formation): Ensure you have the free base .[1] If you purchased or synthesized it via acid reduction (e.g., SnCl2/HCl or Fe/HCl), you might have the dihydrochloride or sulfate salt, which are far less soluble in organic solvents but more stable.
-
Cause 2 (Aggregation): Oxidized samples often contain polymeric aggregates that are insoluble.[1]
-
Protocol:
-
Check the pH of an aqueous suspension.[1] If acidic, treat with saturated NaHCO₃ and extract into EtOAc to isolate the free base before use in nucleophilic condensations.
-
Issue 3: "I am seeing low yields in the pyrazolo[1,5-a]pyrimidine formation."
Q: I stored the diamine for 2 weeks at 4°C. Is that the problem?
A:
-
Yes. Even at 4°C, the free base degrades without an inert atmosphere.[1]
-
The "Make-and-Use" Rule: For ortho-diamines, the best practice is to reduce the precursor (4-nitro-5-amine or 4-azo-5-amine) and use the resulting diamine immediately in the next step without isolation if possible (telescoped synthesis).[1]
-
Fix: If you must store it, convert it to the HCl salt .[1] The protonated amines are electron-poor and resistant to oxidation.[1] Neutralize immediately prior to use.[1]
Experimental Protocols
Protocol A: Re-Purification (Recrystallization)
Use this if your compound has darkened but retains >85% purity.[1]
-
Solvent System: Degassed Ethanol (EtOH) or Toluene.[1]
-
Dissolution: Dissolve the dark solid in minimal boiling EtOH under Nitrogen.
-
Clarification: If insoluble black specs remain, filter hot through a Celite pad (packed under N₂).[1]
-
Crystallization: Allow to cool slowly to RT, then to -20°C.
-
Wash: Filter rapidly and wash with cold, degassed Hexanes.
-
Dry: Vacuum dry <40°C.
Protocol B: Handling Workflow (Visualization)
Figure 1: Decision logic for handling sensitive pyrazole diamines upon receipt and prior to synthesis.
References & Authority
-
European Commission (SCCS). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate.[1] (Detailed stability data on the class of 4,5-diaminopyrazoles showing oxidative instability of free bases).
-
BenchChem. Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine. (Discusses handling of energetic and unstable pyrazole intermediates).
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. (Analogous chemistry demonstrating the handling of tert-butyl pyrazole amines).
-
National Institutes of Health (PubChem). 1H-Pyrazole, 4,5-diamine-1-methyl-, sulfate (1:1).[1] (Safety and property data for the methylated analog).
Sources
Technical Support Center: Solvent Systems for Pyrazolo-Pyrimidine Synthesis
Current Status: Operational Ticket ID: CHEM-OPT-2024-PYR Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Welcome to the Technical Support Center. This guide addresses the critical role of solvent systems in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines .
In our experience, 60% of failed reactions in this scaffold class are not due to "bad chemistry" but rather thermodynamic misalignment caused by solvent choice. The solvent is not merely a medium; it is a reagent that dictates:
-
Tautomeric Equilibrium: Shifting the nucleophilicity of the 5-aminopyrazole nitrogen atoms (exocyclic amine vs. endocyclic ring nitrogen).
-
Reaction Temperature: Whether the system reaches the activation energy for cyclization (often >80°C).
-
Product Isolation: The difference between a simple filtration and a tedious column chromatography workup.
Solvent Selection Decision Matrix
Before starting your synthesis, use this logic flow to select the optimal solvent system. This minimizes trial-and-error by aligning solvent properties with your substrate's physical constraints.
Figure 1: Decision matrix for solvent selection based on substrate solubility and thermal requirements.
Critical Issue: Regioselectivity Control
The Problem: When condensing 3(5)-aminopyrazoles with unsymmetrical 1,3-electrophiles (e.g., benzoylacetonitrile), you often obtain a mixture of the 5-substituted and 7-substituted isomers.
The Mechanism: The solvent polarity influences the tautomeric equilibrium of the aminopyrazole.
-
Polar Protic Solvents (AcOH, EtOH): Stabilize the more polar tautomer, often favoring attack by the ring nitrogen (N1) first.
-
Non-Polar Solvents (Toluene): May shift preference, but often result in slower kinetics due to poor solubility.
Comparative Data: Solvent Effect on Regio-Ratio
| Solvent System | Condition | Primary Isomer (Target: [1,5-a]) | Yield | Notes |
| Glacial Acetic Acid | Reflux (118°C) | High Selectivity (7-isomer) | 85-92% | Acts as both solvent and acid catalyst. Promotes rapid cyclization. |
| Ethanol + Piperidine | Reflux (78°C) | Mixed (60:40 to 80:20) | 65-75% | Lower temperature may not drive the thermodynamic product fully. |
| Water/Ethanol (1:1) | Ultrasound/MW | High Selectivity | 88-95% | Greenest option. Ultrasound cavitation improves mass transfer in heterogeneous mixes. |
| DMF | 140°C | High Selectivity | 80% | Difficult workup (high BP). Use only if substrates are insoluble elsewhere. |
Experimental Protocols (SOPs)
Protocol A: The "Standard" Glacial Acetic Acid Method
Best for: Robust substrates, scaling up, and ensuring thermodynamic product formation.
-
Charge: In a round-bottom flask, add 3-aminopyrazole (1.0 equiv) and the 1,3-dicarbonyl/enaminone (1.0–1.1 equiv).
-
Solvent: Add Glacial Acetic Acid (5–10 mL per gram of reactant).
-
Note: Do not use dilute acetic acid; water inhibits the dehydration step.
-
-
Reflux: Heat to reflux (approx. 118°C) with stirring for 2–4 hours.
-
Workup (The "Crash Out"): Cool the mixture to room temperature. Pour the reaction mixture slowly into ice-cold water (5x reaction volume).
-
Isolation: The product should precipitate immediately. Filter, wash with water (to remove acid), and then cold ethanol.
Protocol B: The "Green" Aqueous Microwave Method
Best for: High-throughput screening, acid-sensitive substrates, and rapid synthesis.
-
Charge: In a microwave vial (10–20 mL), add aminopyrazole (1.0 equiv) and electrophile (1.0 equiv).
-
Solvent: Add Water:Ethanol (1:1 v/v). Total volume should fill 1/3 of the vial.
-
Catalyst: Add a catalytic amount of KHSO₄ or simply run catalyst-free if using high temp.
-
Irradiation: Seal and irradiate at 140°C for 10–15 minutes .
-
Note: Pressure will rise; ensure vial is rated for >15 bar.
-
-
Isolation: Cool to RT. The product usually crystallizes out of the aqueous mixture. Filter and dry.[2]
Troubleshooting Guide (FAQs)
Issue 1: "Oiling Out" Instead of Crystallization
Q: My product forms a sticky oil at the bottom of the flask when I pour the acetic acid mixture into water. How do I fix this?
A: This is a common phenomenon caused by occluded solvent or impurities lowering the melting point.
-
Immediate Fix: Decant the aqueous layer. Dissolve the oil in a minimal amount of hot ethanol or ethyl acetate. Add a "seed crystal" if available, or scratch the glass surface to induce nucleation. Let it cool very slowly to 4°C.
-
Prevention: Ensure the water used for quenching is ice-cold and stir vigorously while pouring to prevent large oil droplets from coalescing.
Issue 2: Low Yield in Ethanol Reflux
Q: I am using Ethanol/Piperidine reflux (classic method), but my yield is stuck at 40%.
A: Ethanol reflux (78°C) is often insufficient to overcome the activation energy for the final dehydration step (aromatization), especially for sterically hindered substrates.
-
Solution: Switch to n-Butanol (BP 117°C) or Acetic Acid . The higher temperature drives the elimination of water, pushing the equilibrium toward the aromatic pyrazolo-pyrimidine.
Issue 3: Difficulty Removing DMF
Q: I used DMF to solubilize my starting materials, but I can't remove it completely, and it's interfering with my NMR/biological assay.
A: DMF is notorious for "sticking" to heterocycles.
-
Workup Adjustment: Instead of rotary evaporation (which requires high heat), pour the DMF reaction mixture into 10% aqueous LiCl (Lithium Chloride) solution. Extract with Ethyl Acetate.[1][5] The LiCl forces the DMF to stay in the aqueous layer, allowing a clean organic extraction. Wash the organic layer 3x with water to ensure full DMF removal.
Mechanistic Visualization: Solvent-Driven Cyclization
Understanding the mechanism helps predict when to change solvents. The diagram below illustrates the pathway for a typical [1,5-a] synthesis.
Figure 2: Reaction pathway showing critical steps influenced by solvent (polarity) and temperature (heat).
References
-
Green Synthesis Strategies: Das, P. et al. (2024).[6] A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives... Periodica Polytechnica Chemical Engineering. Link
-
Regioselectivity & Halogenation: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024).[4][6][7][8] RSC Advances/PubMed. Link
-
Microwave & Ultrasound Methods: Synthesis of substituted pyrazolo[3,4‐d]pyrimidine derivatives using ethanol as a green reaction media. ResearchGate.[9] Link
-
General Troubleshooting: BenchChem Technical Support. Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.Link[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 8. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Pyrazole-4,5-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Among these, pyrazole-4,5-diamine derivatives are of significant interest due to their versatile chemical nature and potential as precursors for pharmacologically active molecules. The accurate structural elucidation and sensitive quantification of these compounds are paramount for advancing drug discovery pipelines, from metabolism studies to quality control.
Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as the premier analytical technique for this purpose.[3] Its unparalleled sensitivity and specificity allow for the confident identification and quantification of these derivatives, often in complex biological matrices. This guide provides an in-depth comparison of common mass spectrometry workflows, offering field-proven insights to help researchers select the optimal analytical strategy for their specific needs. We will delve into the causality behind experimental choices, from ionization sources to mass analyzers, supported by established protocols and data.
Fundamentals: Ionization and Fragmentation of Pyrazole-4,5-diamines
The journey of a pyrazole-4,5-diamine derivative through a mass spectrometer begins with ionization. The goal is to convert the neutral analyte molecule into a charged ion in the gas phase with minimal degradation. Due to the presence of basic nitrogen atoms in the pyrazole ring and the amine substituents, these compounds are readily protonated to form positive ions, typically [M+H]⁺.
Once ionized, the molecule can be fragmented by inducing excess energy, causing it to break apart in a predictable manner. The resulting fragment ions provide a structural fingerprint of the molecule. For pyrazole rings, a common fragmentation pathway involves the cleavage of the heterocyclic ring, often with the loss of neutral molecules like HCN.[4] The specific fragmentation pattern is highly dependent on the nature and position of substituents on the pyrazole core and the diamine groups.
Comparison of Ionization Techniques: ESI vs. APCI
The choice of ionization source is critical and depends largely on the analyte's polarity and thermal stability. For pyrazole-4,5-diamine derivatives, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant techniques.
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a liquid solution.[5] It is particularly well-suited for polar, thermally labile molecules that are already ionized or can be easily ionized in solution. Given that pyrazole-4,5-diamines possess multiple basic nitrogen atoms, they are excellent candidates for positive-ion ESI, readily forming [M+H]⁺ ions.[6]
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more thermally stable compounds.[7] The sample is first vaporized in a high-temperature source, and then ionized through gas-phase reactions with reagent ions generated from the solvent vapor via a corona discharge.[8] While APCI can be used for pyrazole derivatives, the high temperatures might cause degradation of more sensitive derivatives. However, APCI can be more tolerant of higher buffer concentrations and less susceptible to matrix effects compared to ESI.[9]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for Pyrazole-4,5-diamine Derivatives |
| Principle | Ionization from charged droplets in the liquid phase.[10] | Gas-phase chemical ionization via corona discharge.[8] | ESI is generally preferred due to the inherent basicity and polarity of the diamine and pyrazole nitrogens, which favor solution-phase protonation. |
| Analyte Polarity | Ideal for polar to highly polar compounds. | Suitable for low to medium polarity compounds.[7] | Pyrazole-4,5-diamine derivatives are typically polar, making ESI a more natural fit. |
| Thermal Stability | Gentle; suitable for thermally labile molecules.[5] | Requires thermal vaporization; analyte must be stable at high temperatures.[8] | ESI avoids potential thermal degradation of complex or sensitive derivatives. |
| Matrix Effects | Can be more susceptible to ion suppression from co-eluting matrix components. | Generally less prone to matrix effects than ESI.[9] | For complex matrices (e.g., plasma, tissue extracts), APCI might offer more robust quantification, provided the analyte is thermally stable. |
| Flow Rate | Optimal at lower LC flow rates (e.g., < 0.5 mL/min). | Compatible with standard HPLC flow rates (e.g., 0.5-1.5 mL/min).[8] | Method development can be adapted to either, but ESI is highly compatible with modern UHPLC systems. |
Recommendation: For most pyrazole-4,5-diamine derivatives, ESI is the recommended starting point due to its soft nature and the high polarity and basicity of the target molecules. APCI should be considered as an alternative if ESI proves to be problematic due to severe matrix effects or if the derivatives are unusually nonpolar.[11]
Comparison of Mass Analyzers: Quadrupole vs. Time-of-Flight (TOF) vs. Orbitrap
The mass analyzer is the heart of the mass spectrometer, responsible for separating ions based on their mass-to-charge ratio (m/z). The choice of analyzer dictates the resolution, mass accuracy, and speed of the analysis.
| Feature | Quadrupole (Q) / Triple Quadrupole (QqQ) | Time-of-Flight (TOF) | Orbitrap |
| Principle | Uses oscillating electric fields to filter ions by m/z.[12] | Measures the time it takes for ions to travel a fixed distance.[12] | Traps ions in an orbital motion around a central electrode; frequency is related to m/z.[13] |
| Resolution | Low (~1 Da) | High (10,000 - 60,000 FWHM) | Very High (60,000 - >240,000 FWHM)[13] |
| Mass Accuracy | Low (~100 ppm) | High (< 5 ppm) | Very High (< 2 ppm) |
| Primary Application | Targeted Quantification (QqQ): Unmatched sensitivity and selectivity in Selected Reaction Monitoring (SRM) mode.[14] | Screening & Identification: Excellent for finding unknowns and confirming elemental composition.[15] | Qualitative & Quantitative Analysis: Combines high-resolution accurate-mass (HRAM) for identification with sensitive quantification.[13] |
| Scan Speed | Very fast for SRM; slower for full scans. | Very fast full scans (up to 500 spectra/s).[12] | Slower scan speed, especially at higher resolutions. |
Expert Insights:
-
For Targeted Quantification (e.g., pharmacokinetic studies): A triple quadrupole (QqQ) mass spectrometer is the gold standard.[16] The selectivity of Selected Reaction Monitoring (SRM), where a specific precursor ion is selected and fragmented to a specific product ion, provides exceptional sensitivity and minimizes matrix interference, which is crucial for bioanalysis.[17]
-
For Metabolite Identification and Unknowns Screening: A Time-of-Flight (TOF) or Orbitrap instrument is superior.[13] The high mass accuracy allows for the determination of the elemental composition of the parent molecule and its metabolites, a powerful tool for structural elucidation.[14] The ability to acquire high-quality full-scan data ensures that no potential metabolites are missed.[15]
-
For a Hybrid Approach: A Quadrupole Time-of-Flight (Q-TOF) or Quadrupole-Orbitrap (e.g., Q Exactive) offers the best of both worlds.[13] These hybrid instruments allow for both high-resolution full-scan experiments for discovery and product-ion scans for structural confirmation, making them incredibly versatile for drug development research.
Fragmentation Analysis and Structural Elucidation
Understanding the fragmentation of pyrazole-4,5-diamine derivatives is key to their structural confirmation. High-resolution mass spectrometry (HRMS) with MS/MS capabilities (like on a Q-TOF or Orbitrap) is invaluable here.
A generic pyrazole-4,5-diamine core will likely fragment via pathways involving the pyrazole ring and its substituents. The primary amine groups are likely points of initial protonation. Subsequent fragmentation could involve:
-
Loss of Ammonia (NH₃): From one of the amine groups.
-
Ring Cleavage: The pyrazole ring can break apart, often initiated by the loss of stable neutral molecules like hydrogen cyanide (HCN) or acetonitrile (if a methyl group is present).[4]
-
Loss of Substituents: Any groups attached to the amines or the pyrazole ring can be lost as radicals or neutral molecules.
Below is a hypothetical fragmentation pathway for a generic N-substituted pyrazole-4,5-diamine.
Caption: Hypothetical MS/MS fragmentation of a pyrazole-4,5-diamine.
Experimental Workflow and Protocol
A robust and reproducible workflow is essential for reliable analysis. This self-validating system incorporates sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General LC-MS workflow for pyrazole-4,5-diamine analysis.
Detailed Protocol: Quantification in a Biological Matrix (e.g., Plasma)
This protocol outlines a typical method for quantifying a pyrazole-4,5-diamine derivative using LC-MS/MS with a triple quadrupole instrument.
-
Internal Standard (IS) Preparation:
-
Synthesize or procure a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₃, ¹⁵N₂) to serve as the internal standard. This is the gold standard for correcting for matrix effects and variability.[18] If a SIL-IS is unavailable, a close structural analog can be used.
-
Prepare a working solution of the IS in an appropriate solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~100 ng/mL.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for polar compounds.[18]
-
Mobile Phase A: 0.1% formic acid in water. The acid aids in protonation for better ESI+ sensitivity.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions for re-equilibration. A typical run time would be 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions (Triple Quadrupole):
-
Ionization Mode: ESI, Positive.
-
Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows (nebulizing and drying gas) by infusing a standard solution of the analyte.
-
SRM Transitions:
-
Determine the m/z of the protonated molecule [M+H]⁺ in a full scan or Q1 scan.
-
Perform a product ion scan on the [M+H]⁺ to identify the most stable and abundant fragment ions.
-
Select at least two SRM transitions (one for quantification, one for confirmation) for the analyte and the IS. For example:
-
Analyte: Precursor m/z → Quantifier Product m/z
-
Analyte: Precursor m/z → Qualifier Product m/z
-
IS: Precursor m/z → Quantifier Product m/z
-
-
-
Collision Energy (CE): Optimize the CE for each SRM transition to maximize the product ion signal.
-
-
Data Analysis and Validation:
-
Construct a calibration curve by spiking known concentrations of the analyte into a blank matrix.
-
Plot the peak area ratio (Analyte/IS) against the concentration. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Validate the method according to regulatory guidelines (e.g., FDA, ICH), assessing linearity, accuracy, precision, and stability.[17]
-
Conclusion
The mass spectrometric analysis of pyrazole-4,5-diamine derivatives is a powerful and essential tool in modern drug development. The optimal analytical strategy is dictated by the research question. For high-sensitivity targeted quantification in complex matrices, an LC-MS/MS system with a triple quadrupole analyzer is the instrument of choice. For structural elucidation, metabolite identification, and comprehensive screening, high-resolution instruments like Q-TOF or Orbitrap systems provide invaluable mass accuracy and full-scan capabilities. By understanding the principles of ionization, fragmentation, and the comparative strengths of different technologies, researchers can design robust, self-validating methods to accelerate their research and development efforts.
References
- The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry. ThermoFisher.
-
Kruve, A., et al. (2016). Establishing Atmospheric Pressure Chemical Ionization Efficiency Scale. Analytical Chemistry. [Link]
-
MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]
-
Santos, V., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
PMC. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. [Link]
-
Griffiths, R.L., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. PMC. [Link]
-
Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers. (2020). Spectroscopy. [Link]
-
Abdighahroudi, M.S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). Magnetic Resonance in Chemistry. [Link]
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). MDPI. [Link]
-
Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Wikipedia. [Link]
-
Patel, K., et al. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
Smyth, W.F. (2004). Characterisation of selected drugs with nitrogen-containing saturated ring structures by use of electrospray ionisation with ion-trap mass spectrometry. PubMed. [Link]
-
Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. (2020). Tofwerk. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). TUTDoR. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]
-
Ray, A. (2014). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. [Link]
-
Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. (2025). Persee. [Link]
-
Saad, E.F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
-
Servage, K.A., et al. (2020). Spray Mechanism of Contained-Electrospray Ionization. Journal of the American Society for Mass Spectrometry. [Link]
-
Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. (2020). SciSpace. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]
-
Salem, M.A.I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
-
Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (n.d.). ResearchGate. [Link]
-
Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 6. Characterisation of selected drugs with nitrogen-containing saturated ring structures by use of electrospray ionisation with ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 8. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 11. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab - Persee [pgeneral.com]
- 15. tofwerk.com [tofwerk.com]
- 16. zefsci.com [zefsci.com]
- 17. scispace.com [scispace.com]
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1H NMR shift differences between 5-amino and 4,5-diaminopyrazoles
[1]
Executive Summary
Objective: This guide details the specific
Core Distinction: The primary diagnostic indicator is the disappearance of the C4-proton (H-4) singlet and the appearance of a second amino signal . While chemical shift values (
Target Audience: Medicinal chemists and process development scientists monitoring the reduction of 4-nitro/4-nitroso-5-aminopyrazoles or the cyclization of nitrile intermediates.[1]
Theoretical Background & Structural Logic
To interpret the NMR data accurately, one must understand the electronic environment of the pyrazole core.
Electronic Environment
-
5-Aminopyrazole: The amino group at position 5 acts as a strong
-donor.[1] This electron donation significantly shields the adjacent proton at position 4 (H-4), moving it upfield relative to unsubstituted pyrazole.[1] -
4,5-Diaminopyrazole: Introduction of a second amino group at position 4 removes the H-4 proton.[1] The molecule now possesses two vicinal donor groups. In 1-substituted systems (fixed tautomers), the 4-NH
and 5-NH groups are chemically non-equivalent and often appear as distinct signals in polar aprotic solvents (e.g., DMSO- ).[1]
Tautomerism
In
-
Observation: Broadening of ring carbon/proton signals.
-
Solution: All data in this guide assumes DMSO-
as the solvent. It suppresses proton exchange sufficiently to observe distinct amine resonances and often slows tautomerism enough to see "fixed" forms if bulky substituents are present.[1]
Comparative Analysis: Spectral Fingerprints
The Diagnostic H-4 Proton (The "Anchor" Signal)
In 5-aminopyrazoles, the proton at C4 is the most critical spectral feature.
-
Chemical Shift: Typically
(Singlet).[1] -
Why: This is significantly upfield from a standard aromatic proton (
7.0+) due to the mesomeric electron donation from the 5-NH group. -
4,5-Diamino Outcome: This signal is absent .[1] Its disappearance is the primary confirmation of successful C4-substitution.
The Amine Protons (NH )
Solvent choice is critical.[1] In CDCl
| Feature | 5-Aminopyrazole | 4,5-Diaminopyrazole |
| Primary Amine Signal | 1 Signal (2H intensity) | 2 Signals (2H each) OR 1 Broad Signal (4H) |
| Chemical Shift ( | 4.5 – 6.5 ppm (Broad Singlet) | 4.0 – 6.0 ppm (Often two distinct singlets) |
| Differentiation | N/A | In 1-substituted derivatives, 5-NH |
Summary Table of Chemical Shifts (in DMSO- )
| Proton Assignment | 5-Aminopyrazole ( | 4,5-Diaminopyrazole ( | Diagnostic Note |
| H-4 (Ring C-H) | 5.20 – 5.80 (s) | ABSENT | Primary confirmation of conversion. |
| 5-NH | 4.50 – 6.50 (br s) | 5.00 – 6.50 (br s) | Position varies with H-bonding. |
| 4-NH | N/A | 3.50 – 5.50 (br s) | Often slightly upfield of 5-NH |
| H-3 (if unsubstituted) | 7.20 – 7.60 (s) | 7.00 – 7.40 (s) | Minor shifts; less diagnostic.[1] |
| Ring NH (if N1=H) | 11.0 – 12.5 (br) | 10.5 – 12.0 (br) | Highly concentration dependent.[1] |
Note: Values are approximate and depend on N1-substituents (e.g., Phenyl vs. Methyl vs. H). Electron-withdrawing groups on N1 will desshield all signals downfield.[1]
Visual Analysis & Logic Flow
Structural Numbering & Shift Logic
The following diagram illustrates the structural changes and the specific sites of NMR changes.
Caption: Structural transformation highlighting the replacement of the diagnostic H-4 proton with the 4-amino group.
Analytical Workflow
Use this logic gate to confirm your product identity.
Caption: Step-by-step logic for interpreting NMR data during the synthesis of 4,5-diaminopyrazoles.
Experimental Protocols
Sample Preparation for Amine Observation
Amine protons are "exchangeable," meaning they can swap with protons in water or protic solvents, causing signals to disappear or broaden into the baseline.[1]
-
Solvent Selection: Use high-quality DMSO-
(99.9% D).[1] -
Drying: Ensure the sample is dry. Traces of water in DMSO-
(signal at 3.33 ppm) can catalyze proton exchange, broadening the NH signals.[1] -
Concentration: Prepare a solution of 5-10 mg of compound in 0.6 mL solvent. High concentrations can induce stacking, shifting aromatic signals, but are generally fine for structural verification.[1]
Acquisition Parameters[1]
-
Pulse Sequence: Standard 1D Proton (zg30 or equivalent).[1]
-
Scans (NS): Minimum 16 scans (amines can be broad/low intensity).
-
Relaxation Delay (D1): Set to 1.0 - 2.0 seconds . Amine protons relax differently than carbon-bound protons; ensuring full relaxation helps with accurate integration.[1]
D O Shake (Validation Step)
To confirm which signals are NH/NH
References
-
Synthesis and Spectral Analysis of 5-Aminopyrazoles
-
Cyclization of 4,5-Diamino Pyrazole Deriv
-
NMR Chemical Shifts of Trace Impurities
-
Tautomerism in Pyrazoles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
